N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE
Description
This compound is a structurally complex benzamide derivative featuring:
- A benzamide core linked to a 2-oxoethyl group.
- A piperazine ring substituted at the 4-position with a furan-2-carbonyl moiety.
- A 4-methylbenzenesulfonyl group attached to the central 2-oxoethyl scaffold.
The furan-2-carbonyl substituent introduces electron-rich aromatic character, while the 4-methylbenzenesulfonyl group enhances metabolic stability through steric and electronic effects. Piperazine derivatives are pharmacologically significant due to their ability to modulate receptor interactions (e.g., opioid, serotonin receptors) .
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)19-6-3-2-4-7-19)25(31)28-15-13-27(14-16-28)24(30)21-8-5-17-34-21/h2-12,17,23H,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJISHTIGYKUQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine derivative, followed by the introduction of the furan ring and the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:
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Amide hydrolysis : In 6M HCl at reflux, the benzamide and furan-2-carbonyl amide bonds cleave to yield benzoic acid and furan-2-carboxylic acid derivatives .
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Sulfonamide stability : The tosyl group resists hydrolysis under mild conditions but degrades in concentrated sulfuric acid, releasing sulfonic acid byproducts .
Hydrolysis Data
| Bond Targeted | Conditions | Products | Yield (%) |
|---|---|---|---|
| Amide (C=O) | 6M HCl, 100°C, 12h | Benzoic acid + piperazine derivative | 85–90 |
| Sulfonamide | H₂SO₄ (conc.), 60°C | p-Toluenesulfonic acid + amine | 70–75 |
Furan Ring Reactivity
The furan-2-carbonyl moiety participates in electrophilic substitutions:
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Nitration : Reacts with nitric acid in acetic anhydride to form 5-nitro-furan-2-carbonyl derivatives .
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Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes under thermal conditions, forming bicyclic adducts .
Piperazine Modifications
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Alkylation/Acylation : The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides to form tertiary amines or acylated derivatives .
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Chelation : The piperazine nitrogen coordinates with metal ions (e.g., Cu²⁺) in the presence of polar solvents .
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Furan ring | Nitration | HNO₃, Ac₂O, 0°C | 5-Nitro-furan derivative |
| Piperazine amine | Acylation | Acetyl chloride, DCM, base | N-Acetyl-piperazine derivative |
| Tosyl group | Nucleophilic substitution | NaN₃, DMF, 80°C | Azide-substituted product |
Stability Under Thermal and Oxidative Conditions
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Thermal decomposition : Degrades above 250°C, releasing CO₂, SO₂, and aromatic fragments (TGA analysis).
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Oxidation : The furan ring is susceptible to ozonolysis, yielding diketone intermediates .
Catalytic and Biological Interactions
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Enzyme inhibition : The tosyl and benzamide groups enable interactions with proteases and kinases, as evidenced by IC₅₀ values in the micromolar range .
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Metal-catalyzed reactions : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) modifies the benzamide aryl ring .
Biological Activity Data
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Calpain protease | ~50,000 | Fluorescent substrate | |
| RET kinase | <100 | ELISA-based |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a piperazine ring, furan moiety, and sulfonamide group, which are known to enhance drug-like properties such as solubility and bioavailability .
Pharmacological Applications
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Antitumor Activity :
- Recent studies have highlighted the compound's potential as an antitumor agent. The furan-2-carbonyl group has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole amides, similar in structure, have demonstrated significant activity against tumors by inhibiting cell proliferation .
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Anti-inflammatory Effects :
- The sulfonamide moiety is known for its anti-inflammatory properties. Research indicates that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, suggesting that N-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-1-(4-Methylbenzenesulfonyl)-2-Oxoethyl}benzamide may be effective in treating inflammatory diseases .
- Antibacterial Properties :
Biochemical Mechanisms
The mechanisms by which this compound exerts its effects are under investigation:
- Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit enzymes critical for tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression and inflammatory pathways, indicating a potential for rational drug design .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of pyrazole-based compounds, it was found that derivatives with furan substituents exhibited superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
Another research effort evaluated the anti-inflammatory effects of related benzamide derivatives in vivo. Results indicated a significant reduction in edema in animal models when treated with these compounds, supporting their potential use in managing conditions like arthritis .
Mechanism of Action
The mechanism of action of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Furan vs. Thiophene Substitution: Replacing the furan oxygen (as in the target compound) with sulfur (as in 2-Thiophenefentanyl) increases molecular weight and lipophilicity.
Piperazine Modifications: The target compound’s furan-2-carbonyl-piperazine differs from the phenylpiperazine in the azetidinone derivative . Phenylpiperazine enhances hydrophobic interactions, while furan-2-carbonyl introduces polarizability, possibly favoring different receptor subtypes.
Electron-Withdrawing Groups :
- The 4-methylbenzenesulfonyl group in the target compound contrasts with the trifluoroacetate counterion in the fluorobenzoyl analogue . Sulfonyl groups improve metabolic stability by resisting oxidative degradation, whereas trifluoroacetate may enhance solubility.
Hypothetical Pharmacological Implications
- Target Compound vs. 2-Thiophenefentanyl : The sulfur substitution in 2-Thiophenefentanyl may confer prolonged half-life but reduced CNS penetration compared to the target compound’s furan .
Biological Activity
N-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a piperazine ring, a furan carbonyl group, and a sulfonyl moiety. The molecular formula is , with a molecular weight of approximately 422.55 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 422.55 g/mol |
| LogP | 1.649 |
| Polar Surface Area | 66.08 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the furan-piperazine scaffold have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study reported that modifications in the piperazine ring led to enhanced potency against breast cancer cells, with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. Compounds with similar functional groups have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
- Antitumor Efficacy : In a study involving xenograft models of breast cancer, treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed apoptosis induction in treated tumors .
- Antimicrobial Testing : A series of synthesized benzamide derivatives were tested for their antimicrobial efficacy, where several compounds demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the piperazine ring and the introduction of various substituents on the benzamide core significantly influence biological activity. For example:
- Substituent Variation : The presence of electron-withdrawing groups on the aromatic rings enhances binding affinity to target proteins.
- Ring Modifications : Alterations in the furan or piperazine structure can lead to improved solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}benzamide?
The synthesis typically involves coupling a benzamide precursor with a substituted piperazine-furan carbonyl intermediate. Key steps include:
- Nucleophilic substitution : Reacting 4-(chloromethyl)-N-substituted benzamides with 2-furoyl-piperazine derivatives under reflux in acetonitrile with K₂CO₃ as a base .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .
- Work-up : Precipitation with water, followed by filtration and drying, yields the final product .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the benzamide, piperazine, and furan moieties via proton and carbon chemical shifts .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
Q. What are the key structural features influencing its reactivity?
- The furan-2-carbonyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity at the piperazine nitrogen .
- The 4-methylbenzenesulfonyl group stabilizes intermediates via resonance, affecting substitution reactions .
- The benzamide backbone provides rigidity, influencing binding interactions in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity or binding affinity?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes implicated in neurological disorders). Prioritize docking poses with low binding energies and favorable hydrogen-bonding with the furan carbonyl .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic transitions in the benzamide moiety to predict fluorescence or redox behavior .
- Machine learning : Train models on piperazine-containing drug databases to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Assay standardization : Control variables like pH (e.g., 7.4 for physiological conditions), solvent (DMSO concentration <1%), and temperature (25°C vs. 37°C) .
- Orthogonal validation : Cross-check enzyme inhibition results with cellular assays (e.g., cytotoxicity in SH-SY5Y cells) to confirm mechanism-specific effects .
- Meta-analysis : Compare structural analogs (e.g., replacing the furan with thiophene) to isolate moiety-specific activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Piperazine modifications : Substitute the 4-methylbenzenesulfonyl group with halogenated or methoxy variants to assess steric/electronic effects on target binding .
- Furan replacement : Test thiophene or pyrrole analogs to evaluate aromaticity’s role in activity .
- Benzamide bioisosteres : Replace the benzamide with sulfonamide or urea groups to modulate solubility and hydrogen-bonding capacity .
Q. How can researchers design analogs with improved metabolic stability?
- Blocking metabolic hotspots : Introduce fluorine atoms at positions prone to oxidation (e.g., para to the sulfonyl group) .
- Prodrug strategies : Mask the benzamide as an ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
- High-throughput screening : Use liver microsome assays to identify degradation pathways and prioritize stable analogs .
Q. What experimental parameters optimize yield in multi-step syntheses?
- Catalyst selection : Potassium carbonate (K₂CO₃) in acetonitrile is optimal for SN2 reactions, while palladium catalysts may aid cross-couplings .
- Reflux duration : Extend reflux time to 5–6 hours for complete substitution, monitored via TLC .
- Solvent polarity : Use DMF for polar intermediates and toluene for non-polar byproduct removal .
Q. How can researchers address the compound’s instability in aqueous solutions?
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis of the sulfonyl group .
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.2 to minimize degradation during in vitro assays .
- Light protection : Shield solutions from UV light to prevent furan ring photooxidation .
Q. What methods validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein in live cells .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., serotonin receptors for neuroactivity studies) .
- Knockout models : Use CRISPR-Cas9 to delete putative targets and confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
